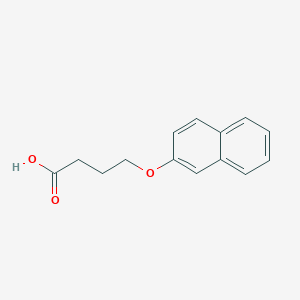

4-naphthalen-2-yloxybutanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-naphthalen-2-yloxybutanoic Acid is a chemical compound . It is used in various scientific research and experiments due to its unique properties.

Synthesis Analysis

The synthesis of compounds similar to 4-naphthalen-2-yloxybutanoic Acid has been reported in the literature. For instance, a fluorescent probe for β-amyloids was synthesized by catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and (1-{6-[(2-hydroxyethyl)(methyl) amino]-2-naphthyl}ethylidene)malononitrile . Another example is the synthesis of multi-butylnaphthalenes by alkylation of naphthalene and n-butene with trifluoromethanesulfonic acid as a catalyst .Molecular Structure Analysis

The molecular structure of 4-naphthalen-2-yloxybutanoic Acid can be determined using various spectroscopic techniques. The CAS Number of a similar compound, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is 1590-22-3, and its molecular weight is 228.25 .Chemical Reactions Analysis

The chemical reactions involving 4-naphthalen-2-yloxybutanoic Acid can be analyzed using various methods. For instance, titration analysis can be used to measure the volume of a solution containing a known concentration of a substance required for complete reaction with the analyte .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-naphthalen-2-yloxybutanoic Acid can be analyzed using various techniques. For instance, the melting point of a similar compound, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is between 170-172 degrees Celsius .科学的研究の応用

Sensitized Emission in Luminescent Lanthanide Complexes

Subheading : Energy Transfer in Luminescent Lanthanide Complexes

A series of 4-naphthalen-1-yl-benzoic acid ligands were synthesized and studied for their photophysical properties. These compounds, when utilized with Eu(III)-cored complexes, showed significant potential in sensitized emission by a charge-transfer process, primarily due to the formation of an intramolecular charge transfer (ICT) complex in the excited state. This property suggests potential applications in fields like optoelectronics and bioimaging, where the efficient energy transfer from the ligand to the Eu(III) ion can be harnessed (Kim, Baek, & Kim, 2006).

Schiff Base Synthesis for Corrosion Inhibition

Subheading : Schiff Base as Corrosion Inhibitor

An original Schiff base was synthesized using a derivative of naphthalene, demonstrating a significant inhibition effect against the corrosion of steel rebar in saline solutions. This compound, which acted through a chemisorption process, showcased the potential of naphthalene derivatives in creating effective corrosion inhibitors. This finding could be crucial for industries where metal preservation under harsh conditions is critical (Bellal, Benghanem, & Keraghel, 2021).

Luminescent Lanthanide Clusters

Subheading : Heptanuclear Lanthanide Clusters

Research on heptanuclear lanthanide [Ln7] clusters utilizing naphthalene derivatives has led to the creation of new complexes with intriguing properties. These clusters have shown potential as solid-state emitters and might have applications in creating advanced materials with specific luminescent or magnetic properties. The use of naphthalene derivatives in this context underlines their versatility and potential in materials science (Canaj et al., 2014).

Anaerobic Naphthalene Degradation

Subheading : Environmental Implications of Naphthalene Degradation

A study on anaerobic naphthalene degradation by a sulfate-reducing enrichment culture revealed the ability of this culture to oxidize various naphthalene derivatives. This research provides valuable insights into the biodegradation pathways of naphthalene, a critical component in understanding environmental pollution and remediation processes. The findings could help in developing strategies for treating polluted environments (Meckenstock et al., 2000).

Anticancer Evaluation of Naphthalene Derivatives

Subheading : Naphthalene Derivatives in Cancer Research

A study on the synthesis, characterization, and anticancer evaluation of certain naphthalene derivatives has shed light on their potential as therapeutic agents. Some compounds showed significant activity against breast cancer cell lines, suggesting that naphthalene derivatives might play a role in developing new anticancer drugs. This research opens up new avenues for the use of naphthalene in medicinal chemistry (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Safety and Hazards

将来の方向性

The future directions for the research and application of 4-naphthalen-2-yloxybutanoic Acid could involve its use in the synthesis of diverse bioactive heterocyclic scaffolds . Additionally, the catalytic reduction of carboxylic acid derivatives, which includes compounds like 4-naphthalen-2-yloxybutanoic Acid, has witnessed rapid development in recent years .

特性

IUPAC Name |

4-naphthalen-2-yloxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEWDSOBRSEWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)

![Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2643458.png)

![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)

![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2643473.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)